Aqueous Solubility Reduction vs. Des-Methyl Analog
The target compound exhibits a calculated aqueous solubility of 2.8×10⁻⁵ g/L (0.028 mg/L) at 25°C, which is a 2.9-fold decrease compared to its closest structural analog, methyl 3,5-dichloro-4-(3-isopropyl-4-methoxyphenoxy)benzoate (CAS 219692-18-9), which has a calculated solubility of 8.1×10⁻⁵ g/L (0.081 mg/L) . This difference arises solely from the addition of the 5-methyl substituent on the phenoxy ring in the target compound.
| Evidence Dimension | Calculated aqueous solubility (25°C) |
|---|---|
| Target Compound Data | 2.8×10⁻⁵ g/L (0.028 mg/L) |
| Comparator Or Baseline | Methyl 3,5-dichloro-4-(3-isopropyl-4-methoxyphenoxy)benzoate: 8.1×10⁻⁵ g/L (0.081 mg/L) |
| Quantified Difference | 2.9-fold lower solubility |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Lower aqueous solubility directly impacts formulation strategy, soil mobility, and environmental persistence, making this compound a differentiated candidate for applications requiring reduced leaching or prolonged soil residence.
